![molecular formula C22H20FN3O3S B2833955 N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049446-33-4](/img/structure/B2833955.png)

N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

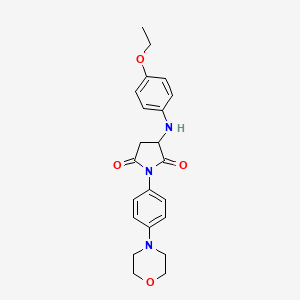

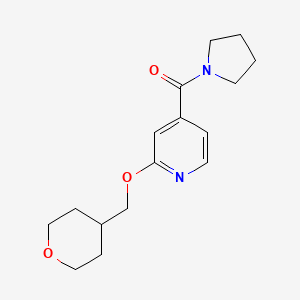

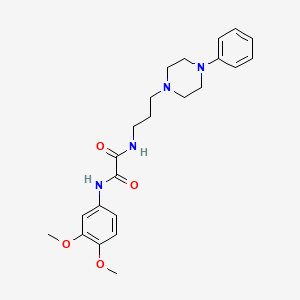

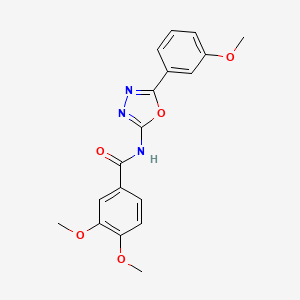

“N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom). This core is substituted with a 3,4-dimethoxyphenethyl group at the nitrogen atom of the imidazole ring and a 4-fluorophenyl group at the 6-position of the imidazo[2,1-b]thiazole core. The carboxamide group is attached to the 3-position of the imidazo[2,1-b]thiazole core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole core, the 3,4-dimethoxyphenethyl and 4-fluorophenyl substituents, and the carboxamide group. These groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazo[2,1-b]thiazole core could confer aromaticity, while the 3,4-dimethoxyphenethyl and 4-fluorophenyl substituents could influence its lipophilicity and thus its solubility in various solvents .Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer potential due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. Researchers are investigating its effects on various cancer cell lines, including breast, lung, and colon cancers. Preliminary studies suggest that it interferes with cell division and induces apoptosis, making it a potential candidate for targeted cancer therapies .

Anti-Inflammatory Properties

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has demonstrated anti-inflammatory effects in animal models. It modulates inflammatory mediators and suppresses the production of pro-inflammatory cytokines. Researchers are exploring its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Effects

Studies indicate that this compound may protect neurons from oxidative stress and neurodegenerative processes. Its unique chemical structure allows it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease. Further investigations are ongoing to understand its precise mechanisms of action .

Antimicrobial Activity

N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide exhibits potent antimicrobial properties. It inhibits the growth of bacteria, fungi, and parasites. Researchers are exploring its potential as a new class of antimicrobial agents to combat drug-resistant pathogens .

Analgesic and Muscle Relaxant Properties

The compound has been investigated for its analgesic effects and muscle relaxant activity. It may modulate pain perception pathways and alleviate muscle spasms. Clinical trials are needed to validate its efficacy in pain management and muscle-related conditions .

Photophysical Applications

Due to its unique electronic properties, this compound is being explored for photophysical applications. Researchers are investigating its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its fluorescence properties make it an interesting candidate for future display technologies .

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c1-28-19-8-3-14(11-20(19)29-2)9-10-24-21(27)18-13-30-22-25-17(12-26(18)22)15-4-6-16(23)7-5-15/h3-8,11-13H,9-10H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQFKLYSHKUFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanethione](/img/structure/B2833872.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2833880.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)

![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2833886.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)